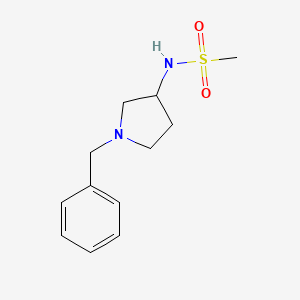
N-(1-benzylpyrrolidin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpyrrolidin-3-yl)methanesulfonamide, commonly known as BPMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPMS is a sulfonamide-based compound that has been synthesized using various methods.
Wirkmechanismus
BPMS exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, BPMS reduces the production of bicarbonate ions, which leads to a decrease in the production of aqueous humor in the eye, resulting in a reduction in intraocular pressure. BPMS also exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a critical role in the production of prostaglandins, which are involved in pain and inflammation.
Biochemical and Physiological Effects
BPMS has been shown to have various biochemical and physiological effects, including the reduction of intraocular pressure, analgesic and anti-inflammatory effects, and neuroprotective effects. BPMS has also been shown to have a low toxicity profile, making it a potential candidate for the development of new therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
BPMS has several advantages for lab experiments, including its high yield synthesis methods, low toxicity profile, and potential applications in various fields. However, BPMS also has limitations, including its limited solubility in water, which can limit its bioavailability and potential applications.
Zukünftige Richtungen
There are several future directions for the study of BPMS, including the development of new synthetic methods to improve its solubility and bioavailability, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its potential applications in the development of new therapeutics for the treatment of chronic pain and inflammation.
Conclusion
In conclusion, BPMS is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPMS has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and biochemistry. BPMS exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase and cyclooxygenase-2, leading to a reduction in intraocular pressure, analgesic and anti-inflammatory effects, and neuroprotective effects. BPMS has several advantages for lab experiments, including its high yield synthesis methods and low toxicity profile, but also has limitations, including its limited solubility in water. There are several future directions for the study of BPMS, including the development of new synthetic methods, investigation of its potential applications in the treatment of neurodegenerative diseases, and exploration of its potential applications in the development of new therapeutics for the treatment of chronic pain and inflammation.
Synthesemethoden
BPMS can be synthesized using various methods, including the reaction of 1-benzylpyrrolidine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-benzylpyrrolidine-3-amine with methanesulfonyl chloride in the presence of a base such as sodium hydride. These methods have been optimized to achieve high yields of BPMS.
Wissenschaftliche Forschungsanwendungen
BPMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. BPMS has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. BPMS has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BPMS has been shown to inhibit the activity of carbonic anhydrase, making it a potential candidate for the treatment of glaucoma.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-17(15,16)13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIXCICOFIUZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)

![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)


![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)
![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)
